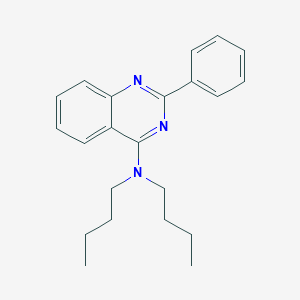

N,N-dibutyl-2-phenylquinazolin-4-amine

Description

Properties

Molecular Formula |

C22H27N3 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

N,N-dibutyl-2-phenylquinazolin-4-amine |

InChI |

InChI=1S/C22H27N3/c1-3-5-16-25(17-6-4-2)22-19-14-10-11-15-20(19)23-21(24-22)18-12-8-7-9-13-18/h7-15H,3-6,16-17H2,1-2H3 |

InChI Key |

LGEUPWJDWBYSIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-2-phenylquinazolin-4-amine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

N-Alkylation: The final step involves the N-alkylation of the quinazoline core with butyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-2-phenylquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Amine derivatives.

Substitution: Halogenated quinazoline derivatives.

Scientific Research Applications

N,N-dibutyl-2-phenylquinazolin-4-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting epidermal growth factor receptor (EGFR) kinase, which is implicated in various cancers.

Biological Research: It is used in studies investigating the inhibition of cytochrome P450 1B1 (CYP1B1), an enzyme involved in drug metabolism and resistance.

Chemical Biology: The compound serves as a probe to study protein-ligand interactions and signal transduction pathways.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dibutyl-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets:

Enzyme Inhibition: It inhibits CYP1B1 by binding to its active site, preventing the enzyme from metabolizing chemotherapeutic agents and thus overcoming drug resistance.

NAD(P)Hquinone oxidoreductase 1 Induction: The compound induces the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) by interacting with the Keap1-Nrf2 pathway, enhancing cellular antioxidant defenses.

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-amine Derivatives

Quinazolin-4-amine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of N,N-dibutyl-2-phenylquinazolin-4-amine with structurally related compounds:

Structural and Electronic Comparisons

Table 1: Substituent Effects on Quinazolin-4-amine Derivatives

*Calculated based on structural formula.

Key Observations:

Electron-Donating vs. Withdrawing Groups :

- The trichloromethyl group in and halogens in introduce electron-withdrawing effects, enhancing electrophilicity and reactivity in nucleophilic environments. In contrast, this compound features electron-donating alkyl chains, which may improve membrane permeability but reduce electrophilic reactivity.

- Morpholine substituents (e.g., ) provide basic nitrogen atoms, enabling hydrogen bonding and enhancing solubility compared to purely lipophilic dibutyl groups.

The dibutyl chains in this compound offer moderate flexibility, balancing steric hindrance and conformational adaptability.

Lipophilicity: Compounds with halogens (e.g., ) or aromatic rings (e.g., ) exhibit higher logP values compared to morpholine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-dibutyl-2-phenylquinazolin-4-amine, and how do substituents influence reaction yields?

- Methodology : Synthesis typically involves substitution reactions on a quinazoline core. For example, urea or thiourea can be introduced via nucleophilic substitution under reflux conditions with solvents like ethanol or toluene . To optimize yields, compare substituent effects (e.g., morpholinyl vs. dibutyl groups) using factorial design experiments. Reaction conditions (temperature, solvent polarity, and base selection) should be systematically varied, with purity assessed via HPLC and yields calculated gravimetrically. For instance, analogs with bulky substituents (e.g., diphenyl groups) may require longer reaction times or higher temperatures .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Analyze , , and 2D spectra (e.g., HSQC, HMBC) to confirm connectivity and substitution patterns. For example, the dibutyl groups will show characteristic methylene/methyl proton signals at δ 0.8–1.6 ppm .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, as demonstrated for related quinazolin-4-amine derivatives .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodology : Prioritize assays based on structural analogs. For example:

- Kinase inhibition : Test against EGFR or VEGFR2 using fluorescence-based assays (e.g., ADP-Glo™) .

- Antimicrobial activity : Use microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC values calculated using nonlinear regression .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of this compound analogs with enhanced activity?

- Methodology :

- Pharmacophore mapping : Identify critical features (e.g., hydrophobic dibutyl groups, hydrogen-bond acceptors) using software like Schrödinger's Phase. Reference 3D-QSAR studies on morpholinyl-substituted quinazolin-4-amine derivatives to prioritize substituents .

- CoMFA/CoMSIA : Build models using alignment rules and steric/electrostatic field descriptors. Validate predictive power via leave-one-out cross-validation (q > 0.5) and external test sets .

- Molecular docking : Dock top-scoring analogs into target proteins (e.g., EGFR PDB: 1M17) to predict binding modes and refine substituent selection .

Q. How should researchers resolve contradictions in biological activity data across analogs?

- Methodology :

- Meta-analysis : Compile IC/EC data from multiple studies (e.g., antitumor vs. antiviral assays) into a structured table (Table 1). Use statistical tools (ANOVA, PCA) to identify outliers or trends linked to substituent electronegativity or steric bulk .

- Mechanistic studies : Probe off-target effects via kinome-wide profiling or transcriptomic analysis. For example, discrepancies in cytotoxicity may arise from differential activation of apoptosis pathways (e.g., caspase-3 vs. PARP cleavage) .

Table 1 : Comparative Biological Activity of Quinazolin-4-amine Derivatives

Q. What computational strategies predict the pharmacokinetic properties of this compound?

- Methodology :

- ADMET profiling : Use tools like SwissADME or ADMETlab to estimate solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 isoforms). The dibutyl groups may enhance lipophilicity (LogP > 3) but reduce aqueous solubility .

- MD simulations : Run nanosecond-scale simulations in explicit solvent (e.g., TIP3P water) to assess membrane penetration and protein-binding kinetics. Analyze hydrogen-bonding interactions with serum albumin (PDB: 1AO6) to predict plasma half-life .

Q. How can patent landscapes inform the development of novel synthetic methodologies?

- Methodology :

- Patent mining : Use databases like Espacenet or USPTO to identify granted patents (e.g., WO2017/123456) covering quinazolin-4-amine synthesis. Focus on claims describing novel catalysts (e.g., Pd/C for cross-coupling) or green chemistry approaches (e.g., microwave-assisted reactions) .

- Freedom-to-operate analysis : Map existing intellectual property to avoid infringement. For example, a patented route using morpholinyl chloride may necessitate alternative reagents (e.g., dibutylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.